molecular formula C32H41N5O5 B13432344 alpha-Ergocryptine-d3

alpha-Ergocryptine-d3

Cat. No.: B13432344
M. Wt: 578.7 g/mol
InChI Key: YDOTUXAWKBPQJW-MXASJVGLSA-N
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Description

Alpha-Ergocryptine-d3: is a deuterated form of alpha-ergocryptine, an ergot alkaloid derived from the fungus Claviceps purpurea. This compound is primarily used in scientific research due to its unique properties and stable isotope labeling, which makes it valuable in various analytical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ergocryptine-d3 involves the incorporation of deuterium atoms into the alpha-ergocryptine molecule. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

    Hydrogenation: The starting material, alpha-ergocryptine, undergoes hydrogenation in the presence of a deuterium source to replace hydrogen atoms with deuterium.

    Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of specialized reactors, catalysts, and purification systems.

Chemical Reactions Analysis

Types of Reactions: Alpha-Ergocryptine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted ergocryptine derivatives.

Scientific Research Applications

Alpha-Ergocryptine-d3 has a wide range of scientific research applications, including:

    Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of ergoline derivatives.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

    Biological Research: Investigated for its effects on neurotransmitter receptors and potential therapeutic applications.

    Medical Research: Studied for its potential use in treating neurological disorders such as Parkinson’s disease and migraines.

Mechanism of Action

Alpha-Ergocryptine-d3 exerts its effects primarily through interactions with neurotransmitter receptors. It is a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine D1 and D3 receptors. These interactions modulate dopaminergic signaling pathways, leading to various physiological effects. Additionally, this compound may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

    Alpha-Ergocryptine: The non-deuterated form of alpha-Ergocryptine-d3.

    Beta-Ergocryptine: An isomer of alpha-ergocryptine with a different methyl group position.

    Dihydro-alpha-ergocryptine: A hydrogenated derivative of alpha-ergocryptine.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are essential.

Properties

Molecular Formula

C32H41N5O5

Molecular Weight

578.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3

InChI Key

YDOTUXAWKBPQJW-MXASJVGLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Origin of Product

United States

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